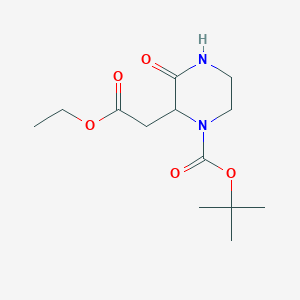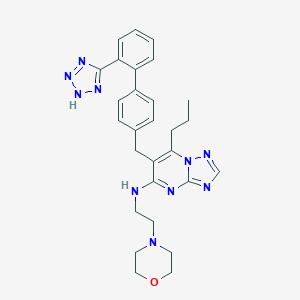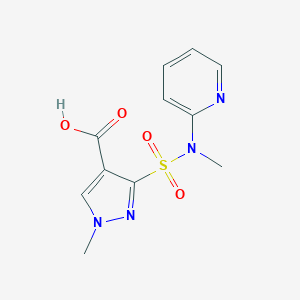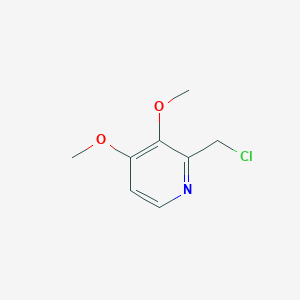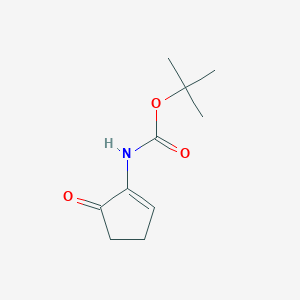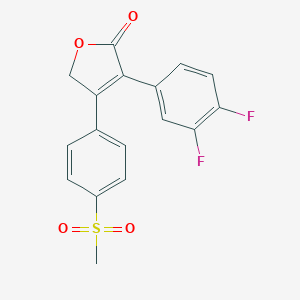
(S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. The compound is also known as AJ-9677 and has been studied extensively for its mechanism of action, biochemical, and physiological effects.
Mecanismo De Acción
The mechanism of action of (S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine involves the inhibition of specific enzymes and proteins involved in disease progression. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is essential for cognitive function. Additionally, (S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine has been shown to inhibit the activity of monoamine oxidase B, an enzyme involved in the breakdown of dopamine, which is essential for motor function.
Efectos Bioquímicos Y Fisiológicos
(S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine has been shown to have various biochemical and physiological effects, including the inhibition of specific enzymes and proteins involved in disease progression. Additionally, the compound has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine in lab experiments include its potent activity against specific enzymes and proteins, which can be useful in studying disease progression. However, the limitations of using the compound include its potential toxicity and the need for further research to determine its safety and efficacy in clinical trials.
Direcciones Futuras
The future directions for research on (S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine include exploring its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to determine the safety and efficacy of the compound in clinical trials and to develop more efficient synthesis methods. Finally, the compound's potential for use in drug delivery systems and as a diagnostic tool should also be explored.
Métodos De Síntesis
The synthesis of (S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine involves the reaction of (S)-2-(diphenylmethyl)-1-pyrrolidine with 2-nitroethylene oxide in the presence of a catalyst. The resulting compound is then treated with methanol to obtain the final product.
Aplicaciones Científicas De Investigación
(S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has shown promising results in preclinical studies, and further research is ongoing to explore its efficacy in clinical trials.
Propiedades
IUPAC Name |
(2S)-2-[methoxy(diphenyl)methyl]-1-[(E)-2-nitroethenyl]pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-20(17-9-4-2-5-10-17,18-11-6-3-7-12-18)19-13-8-14-21(19)15-16-22(23)24/h2-7,9-12,15-16,19H,8,13-14H2,1H3/b16-15+/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYVRDYAEDJRRD-VVLLFNJHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCCN1C=C[N+](=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC([C@@H]1CCCN1/C=C/[N+](=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447009 |
Source


|
| Record name | (S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine | |
CAS RN |
163814-41-3 |
Source


|
| Record name | (S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

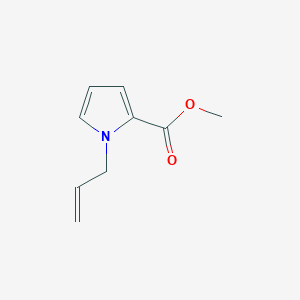
![6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B69279.png)
![[1-(Benzenesulfonyl)indol-5-yl]methanol](/img/structure/B69280.png)
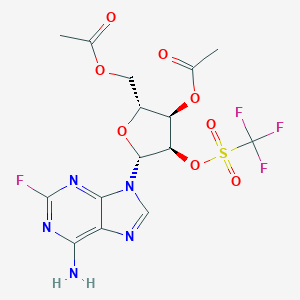
![(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B69285.png)
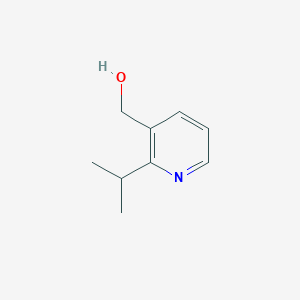
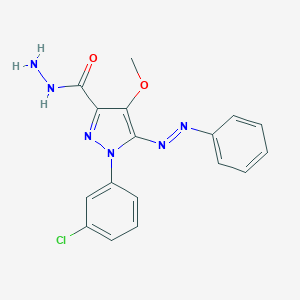
![2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide](/img/structure/B69291.png)
